Carbamazepine-d2,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H12N2O |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

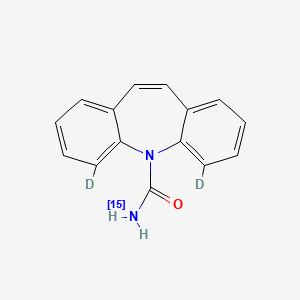

1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1 |

InChI-Schlüssel |

FFGPTBGBLSHEPO-LHPFHNCUSA-N |

Isomerische SMILES |

[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of Carbamazepine-d2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Carbamazepine-d2,15N, an isotopically labeled form of the anticonvulsant drug Carbamazepine (B1668303). This information is critical for its application in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methodologies.

Core Physicochemical Data

The introduction of deuterium (B1214612) and a heavy nitrogen isotope into the Carbamazepine structure results in a molecule with a higher molecular weight, which is essential for its use in mass spectrometry-based analytical techniques. While extensive experimental data for the isotopically labeled compound is not broadly published, the physicochemical properties are expected to be very similar to those of the unlabeled Carbamazepine.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀D₂¹⁵NNO | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| Appearance | Off-White Solid | [2] |

| Purity | >95% (by HPLC) | [1] |

| Storage Temperature | +4°C | [1] |

Table 2: Physicochemical Properties of Unlabeled Carbamazepine (for reference)

| Property | Value | Source |

| Melting Point | 189-192 °C | [3] |

| Boiling Point | 399.6 ± 45.0 °C (estimated) | [4] |

| pKa | 13.94 ± 0.20 (predicted) | [3] |

| LogP | 2.45 | [3] |

Solubility Profile

The solubility of Carbamazepine is a critical factor in its formulation and bioavailability. The solubility of this compound is expected to be nearly identical to its unlabeled counterpart.

Table 3: Solubility of Carbamazepine in Various Solvents

| Solvent | Solubility | Source |

| Water | Practically insoluble | [4] |

| Ethanol | ~3 mg/mL | [5] |

| DMSO | ~25 mg/mL | [5] |

| Dimethylformamide (DMF) | ~25 mg/mL | [5] |

| Acetonitrile | Soluble | [6] |

| Methanol (B129727) | Soluble | [5] |

| Propylene Glycol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Chloroform | Soluble | [4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |

Experimental Protocols

Isotopically labeled standards like this compound are predominantly used in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods, to ensure accuracy and precision.

Quantification of Carbamazepine in Human Plasma using LC-MS³ with this compound as an Internal Standard

This section details a validated method for the therapeutic drug monitoring of Carbamazepine.[7][8][9]

Objective: To accurately quantify the concentration of Carbamazepine in human plasma samples.

Internal Standard: this compound

Methodology:

-

Sample Preparation:

-

To 5 µL of human plasma, add 1000 µL of methanol containing the internal standard, this compound.

-

Vortex to precipitate plasma proteins.

-

Centrifuge to pellet the precipitate.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

Workflow Diagram:

Caption: Workflow for the quantification of Carbamazepine in plasma.

Signaling Pathways of Carbamazepine

Carbamazepine exerts its therapeutic effects primarily by modulating neuronal excitability. Its main mechanism of action involves the inhibition of voltage-gated sodium channels.[4][10][11][12] Additionally, it has been shown to influence other signaling pathways, which may contribute to its broader clinical efficacy.[13][14][15]

Caption: Mechanism of action of Carbamazepine.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Carbamazepine CAS#: 298-46-4 [m.chemicalbook.com]

- 4. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [agris.fao.org]

- 10. Carbamazepine - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. go.drugbank.com [go.drugbank.com]

- 13. carbamazepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Chronic carbamazepine administration reduces NMDA receptor-initiated signaling via arachidonic acid in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Carbamazepine-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Carbamazepine-d2,15N, an isotopically labeled internal standard crucial for pharmacokinetic studies and therapeutic drug monitoring of Carbamazepine. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and relevant analytical data.

Introduction

Carbamazepine is a first-line anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. Accurate quantification of Carbamazepine in biological matrices is essential for therapeutic drug monitoring to ensure efficacy and minimize toxicity. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

This guide details the chemical synthesis of 1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide (this compound), a common commercially available labeled variant.[1][2]

Synthesis of this compound

The synthesis of this compound can be logically divided into two key stages: the synthesis of the deuterated iminostilbene (B142622) backbone and the subsequent introduction of the 15N-labeled carbamoyl (B1232498) group.

Synthesis of 1,10-dideuterio-5H-dibenzo[b,f]azepine (Iminostilbene-d2)

The deuterated iminostilbene precursor can be prepared from iminodibenzyl (B195756) through catalytic dehydrogenation. The deuterium (B1214612) labels are introduced at the 1 and 10 positions of the dibenzo[b,f]azepine ring system. While specific literature for the direct synthesis of iminostilbene-d2 (B563433) is scarce, a plausible route involves the deuteration of a suitable precursor followed by cyclization and dehydrogenation, or a direct H-D exchange on the iminostilbene molecule under appropriate catalytic conditions. For the purpose of this guide, we will consider the synthesis starting from a commercially available deuterated precursor or a custom synthesis involving deuteration of an early-stage intermediate.

A general industrial method for the synthesis of unlabeled iminostilbene involves the catalytic dehydrogenation of iminodibenzyl in a fixed-bed reactor.[3][4] This process can be adapted by using 1,10-dideuterio-10,11-dihydro-5H-dibenzo[b,f]azepine as the starting material.

Carbamoylation with a 15N-labeled Reagent

The final step in the synthesis is the introduction of the 15N-labeled carbamoyl group onto the nitrogen of the deuterated iminostilbene. A common and environmentally friendly method for the carbamoylation of iminostilbene is the reaction with urea (B33335) in the presence of an acid catalyst. To introduce the 15N label, 15N-labeled urea is used.

An alternative, traditional method involves the reaction of iminostilbene with phosgene (B1210022) to form an intermediate carbamoyl chloride, which is then reacted with 15N-labeled ammonia.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound. These protocols are constructed based on established methods for the synthesis of Carbamazepine and its derivatives.

Synthesis of this compound via the Urea Method

Materials:

-

1,10-dideuterio-5H-dibenzo[b,f]azepine (Iminostilbene-d2)

-

Urea-15N

-

Acetic acid

-

Sulfuric acid

-

Deionized water

Procedure:

-

To a suspension of Urea-15N (6.66 moles) in acetic acid (500 ml), slowly add sulfuric acid (15 ml) while stirring at 25-30°C.

-

Add Iminostilbene-d2 (0.518 moles) to the reaction mixture.

-

Heat the mixture to 80-85°C and maintain this temperature for 7-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and dilute with deionized water.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate, wash with deionized water until the washings are neutral, and dry the product at 90-100°C to a constant weight.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (B145695) or Acetone

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or acetone.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Filter the recrystallized product and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₀D₂N¹⁵NO | |

| Molecular Weight | 239.27 g/mol | |

| Purity (Commercial) | >95% (HPLC) | |

| Appearance | Off-White Solid | |

| Storage Temperature | +4°C | |

| Expected Yield (Urea Method) | ~80% | Based on similar unlabeled synthesis |

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Iminostilbene-d2 and Urea-15N.

Purification Workflow

Caption: Purification of this compound by recrystallization.

Purification and Characterization

Purification

The primary method for purifying this compound is recrystallization. Common solvents for this purpose include ethanol, acetone, and toluene. The choice of solvent can influence the crystal form (polymorph) of Carbamazepine, which in turn can affect its dissolution properties. For use as an analytical standard, achieving high chemical purity is the primary goal.

For higher purity requirements or for the separation of closely related impurities, column chromatography can be employed. A typical stationary phase would be silica (B1680970) gel, with an eluent system such as ethyl acetate/hexane. Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for purification. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for the analytical separation of Carbamazepine and can be adapted for preparative scale.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the labeled compound (C₁₅H₁₀D₂N¹⁵NO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the positions of deuteration by the absence of signals at the 1 and 10 positions of the dibenzo[b,f]azepine ring. ¹³C and ¹⁵N NMR can provide further structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity. A reversed-phase HPLC method with UV detection (typically at 230 nm or 285 nm) is commonly used. The purity is determined by comparing the peak area of the main component to the total area of all peaks. Commercial standards for this compound typically specify a purity of greater than 95%.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and isotopic purity. The described method, utilizing a deuterated iminostilbene precursor and a 15N-labeled urea, represents a plausible and efficient route to this essential internal standard. Subsequent purification by recrystallization or chromatographic techniques is critical to achieving the high purity required for its application in quantitative analytical methods. The analytical characterization techniques outlined are indispensable for verifying the successful synthesis and purity of the final product.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN102120729A - Industrial method for producing iminostilbene through catalytic dehydrogenation of iminodibenzyl - Google Patents [patents.google.com]

- 4. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]

A Technical Guide to the Isotopic Enrichment and Purity of Carbamazepine-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic enrichment and chemical purity of doubly labeled Carbamazepine (B1668303) (Carbamazepine-d2,15N). The incorporation of stable isotopes, such as deuterium (B1214612) (²H or d) and nitrogen-15 (B135050) (¹⁵N), into drug molecules is a critical technique in pharmaceutical research, enabling precise quantification in pharmacokinetic and metabolic studies. Accurate determination of the isotopic enrichment and purity of these labeled compounds is paramount for the integrity and validity of experimental results.[1][2]

Synthesis of this compound

The synthesis of this compound involves the incorporation of two deuterium atoms and one nitrogen-15 atom into the Carbamazepine molecule. A plausible synthetic approach would involve the deuteration of the aromatic rings of a suitable precursor, followed by the introduction of the ¹⁵N-labeled carboxamide group.

A general strategy for the deuteration of aromatic compounds involves electrophilic substitution reactions using a deuterium source, such as deuterated acids.[3][4] The ¹⁵N-labeled amide can be synthesized from a corresponding amine and a ¹⁵N-labeled cyanate (B1221674) or by the reaction of an acyl chloride with ¹⁵N-labeled ammonia.[5][6][]

Below is a conceptual workflow for the synthesis of this compound.

Isotopic Enrichment Analysis

The determination of isotopic enrichment involves quantifying the abundance of the desired isotopologues (molecules with specific isotopic compositions) in the final product. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues.[8]

Experimental Protocol: Isotopic Enrichment by LC-ESI-HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions to obtain a working solution of approximately 1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

-

Gradient: A gradient elution can be used to separate the analyte from any potential impurities. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Scan Mode: Full scan mode with a resolution of at least 70,000.

-

Scan Range: m/z 150-350.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated this compound ([M+H]⁺).

-

From the mass spectrum of the analyte peak, determine the relative intensities of the ion signals corresponding to the unlabeled (d0, ¹⁴N), partially labeled, and fully labeled (d2, ¹⁵N) species.

-

Calculate the isotopic enrichment by comparing the peak areas of the different isotopologues.

-

Data Presentation: Isotopic Distribution of this compound

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Intensity (%) |

| Carbamazepine (d0, ¹⁴N) | 237.1022 | |

| Carbamazepine-d1,¹⁴N | 238.1085 | |

| Carbamazepine-d2,¹⁴N | 239.1148 | |

| Carbamazepine-d0,¹⁵N | 238.0993 | |

| Carbamazepine-d1,¹⁵N | 239.1056 | |

| Carbamazepine-d2,¹⁵N | 240.1118 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the position of the isotopic labels and to estimate the level of enrichment. For this compound, ¹H NMR, ²H NMR, and ¹⁵N NMR would be informative.

Experimental Protocol: Isotopic Enrichment by NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

NMR Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The reduction in the integral of the signals corresponding to the deuterated positions can be used to estimate the deuterium incorporation.

-

¹⁵N NMR: Acquire a ¹⁵N NMR spectrum to confirm the presence and enrichment of the ¹⁵N label.

-

²H NMR: A deuterium NMR spectrum will show a signal for each deuterated position, confirming the location of the labels.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the aromatic signals where deuteration is expected with the integration of a non-deuterated proton signal within the molecule.

-

The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the ¹⁵N label. The signal-to-noise ratio can provide a qualitative measure of enrichment.

-

Chemical Purity Assessment

The chemical purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12]

Experimental Protocol: Purity by HPLC-UV

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 0.5 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][12]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical composition is 30:70 (v/v) acetonitrile:water.[10]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 10 µL.[11]

-

Detection: UV detection at 285 nm.[12]

-

Column Temperature: Ambient or controlled at 25 °C.

-

-

Data Analysis:

-

Run a blank (mobile phase) injection, followed by the sample injection.

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

-

Data Presentation: Chemical Purity of this compound

| Parameter | Result |

| Purity by HPLC (% Area) | >95% |

| Retention Time (min) | |

| Impurity Profile |

Overall Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the characterization of this compound.

Conclusion

The comprehensive characterization of isotopically labeled compounds such as this compound is essential for their effective use in research and development. By employing a combination of high-resolution mass spectrometry for isotopic enrichment determination and HPLC for chemical purity analysis, a thorough understanding of the material's composition can be achieved. The detailed protocols and data presentation formats provided in this guide offer a framework for researchers to accurately assess the quality of their labeled compounds, thereby ensuring the reliability of their experimental data.

References

- 1. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. inis.iaea.org [inis.iaea.org]

- 4. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

Carbamazepine-d2,15N CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbamazepine-d2,15N, an isotopically labeled analog of the anticonvulsant drug Carbamazepine (B1668303). This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis.

Core Compound Details

This compound is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium (B1214612) (d2) and one nitrogen atom has been replaced by its heavier isotope, ¹⁵N. This labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5H-dibenzo[b,f]azepine-5-(¹⁵N-carboxamide)-10,11-d2 |

| Molecular Formula | C₁₅H₁₀D₂N¹⁵NO |

| Molecular Weight | Approximately 239.27 g/mol |

| CAS Number | 1173022-00-8 (for [2H2,15N]-Carbamazepine) |

| Unlabeled CAS Number | 298-46-4 |

Experimental Protocols

Synthesis of this compound

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a general synthetic approach can be inferred from the synthesis of unlabeled Carbamazepine and general isotopic labeling techniques. The synthesis would likely involve the following conceptual steps:

-

Preparation of a Deuterated Precursor: The synthesis would likely start with a deuterated precursor to introduce the deuterium atoms at the 10 and 11 positions. This could potentially be achieved through the reduction of a suitable precursor with a deuterium source.

-

Introduction of the ¹⁵N-Carboxamide Group: The ¹⁵N-labeled carbamoyl (B1232498) group is a key feature. This is typically introduced by reacting the deuterated iminostilbene (B142622) precursor with a ¹⁵N-labeled cyanate (B1221674) or a similar ¹⁵N-containing reagent. A common method for synthesizing unlabeled carbamazepine involves the reaction of iminostilbene with phosgene (B1210022) followed by ammonolysis, or by reacting iminostilbene with a cyanate. For the labeled analog, ¹⁵N-labeled potassium cyanate or ¹⁵N-ammonia would be used in these respective routes.

It is important to note that the synthesis of isotopically labeled compounds is a specialized process often carried out by commercial suppliers of stable isotope-labeled standards.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (ID-MS)

This compound is primarily used as an internal standard in the quantification of Carbamazepine in biological matrices by isotope dilution mass spectrometry. A typical experimental protocol is outlined below.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum sample, add an appropriate amount of this compound solution in methanol (B129727) as the internal standard.

-

Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Carbamazepine: The transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored.

-

This compound: The corresponding transition for the isotopically labeled internal standard is monitored. The precursor and product ions will have a higher mass-to-charge ratio due to the presence of deuterium and ¹⁵N.

-

-

Data Analysis: The concentration of Carbamazepine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled Carbamazepine.

-

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the formation of an active metabolite, Carbamazepine-10,11-epoxide.

Caption: Major metabolic pathway of Carbamazepine.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of Carbamazepine in a biological sample using this compound as an internal standard.

Caption: Workflow for Carbamazepine quantification by ID-MS.

This technical guide provides essential information for the effective use of this compound in a research and drug development setting. The provided protocols and diagrams are intended as a general guide and may require optimization for specific applications and instrumentation.

A Comprehensive Technical Guide to the Storage, Stability, and Handling of Carbamazepine-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage conditions and stability of Carbamazepine-d2,15N. The following sections detail recommended storage for both the neat solid material and its solutions, summarize stability data, and provide established experimental protocols for stability-indicating analyses. This guide is intended to ensure the integrity and accurate use of this compound in research and development settings.

Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. Recommendations for the solid compound and its solutions are based on manufacturer guidelines and data from related isotopically labeled analogs.

Solid (Neat) Compound

The solid form of this compound should be stored under controlled conditions to prevent degradation.

| Parameter | Recommended Condition | Source(s) |

| Temperature | +4°C for long-term storage. An alternative of -20°C is also cited. | [1] |

| Light | Protect from light. | [2] |

| Container | Store in a tightly sealed container. | [2] |

| Shipping | Shipped at ambient temperature. | [3] |

Stock and Working Solutions

| Labeled Compound | Solvent/Matrix | Concentration | Storage Temperature | Stability Duration | Source(s) |

| Carbamazepine-d10 | Not specified | Not specified | -80°C | 6 months | [4] |

| Carbamazepine-d10 | Not specified | Not specified | -20°C | 1 month | [4] |

| Carbamazepine-d10 | Acetonitrile-d3 | 100 µg/mL | +2°C to +8°C | Not specified (Store refrigerated) | [5] |

| Carbamazepine-d10 | Methanol (B129727) | 100 µg/mL | Freeze | Not specified | [6] |

| This compound | Human Plasma | 1.0 µg/mL | -70°C | Stable (Long-term) | [7] |

It is best practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Stability Profile

The stability of this compound is expected to be comparable to that of unlabeled carbamazepine (B1668303). Degradation pathways are likely to be similar, involving hydrolysis and oxidation. Forced degradation studies on unlabeled carbamazepine have identified the conditions under which the molecule is susceptible to degradation.

Forced Degradation Studies of Carbamazepine

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies intentionally stress the molecule to identify potential degradation products and pathways.

| Stress Condition | Reagents and Conditions | Observed Degradation of Carbamazepine | Source(s) |

| Acidic Hydrolysis | 0.1N HCl at 60°C for 30 minutes | Significant degradation | [8] |

| Basic Hydrolysis | 0.1N NaOH at 60°C for 30 minutes | Significant degradation | [8] |

| Oxidative | 3% H₂O₂ for 24 hours | Stable | [8] |

| Photolytic | Exposure to light for 24 hours | Stable | [8] |

| Thermal | 60°C for 24 hours | Stable | [8] |

These findings suggest that this compound is most likely to be stable under oxidative, photolytic, and thermal stress but susceptible to degradation under acidic and basic conditions.

Considerations for Isotopic Stability

For deuterated compounds, a key consideration is the potential for hydrogen-deuterium exchange, which can compromise the isotopic purity of the standard. In this compound, the deuterium (B1214612) atoms are located on the dibenzazepine (B1670418) ring, which are generally stable and not prone to exchange under typical analytical conditions. The ¹⁵N label is also stable.

Experimental Protocols: Stability-Indicating HPLC Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The following table summarizes validated HPLC methods for unlabeled carbamazepine that can be adapted for this compound.

| Column | Mobile Phase | Flow Rate | Detection | Run Time | Source(s) |

| C18 (150 mm x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1.5 mL/min | PDA at 285 nm | ~2.3 min | [9] |

| Grace C18 (250mm x 4.6ID, 5 µm) | Methanol:Water (70:30, v/v) | 0.8 mL/min | UV at 244 nm | Not specified | [8] |

| C18 reverse-phase (150x3.9 mm, 5 µm) | 20 mM KH₂PO₄:Acetonitrile:Methanol (6:3:1, v/v/v) | Not specified | Not specified | ≤ 5 mins | [10] |

General Protocol for a Forced Degradation Study:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Apply Stress Conditions: Aliquot the stock solution and expose to various stress conditions as detailed in section 2.1 (acidic, basic, oxidative, photolytic, and thermal).

-

Neutralization/Quenching: After the specified exposure time, neutralize the acidic and basic samples. For oxidative stress, the reaction may be quenched if necessary.

-

Sample Preparation: Dilute the stressed samples to a suitable concentration for HPLC or LC-MS analysis.

-

Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Storage and Handling

Caption: Workflow for proper storage and handling of this compound.

Experimental Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Carbamazepine (Dââ, 98%) 100 µg/mL in acetonitrile-Dâ - Cambridge Isotope Laboratories, DLM-2806-1.2 [isotope.com]

- 6. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the Safe Handling of Carbamazepine-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for Carbamazepine-d2,15N, an isotopically labeled form of the anticonvulsant drug Carbamazepine (B1668303). Given its use in research and developmental settings, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the material's physicochemical properties, toxicological data, recommended handling protocols, and emergency procedures.

Physicochemical and Toxicological Profile

This compound is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium (B1214612) and one nitrogen atom by a nitrogen-15 (B135050) isotope.[1][2] While the isotopic labeling provides a valuable tool for tracing and quantification in metabolic studies, the fundamental chemical properties and toxicological profile are considered to be closely aligned with the unlabeled parent compound.[3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Carbamazepine and its isotopically labeled form.

| Property | Value | Reference(s) |

| Chemical Name | 5H-Dibenz[b,f]azepine-5-carboxamide-d2,15N | [1] |

| Molecular Formula | C₁₅H₁₀D₂¹⁵NNO | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| Appearance | White to off-white or yellowish-white crystalline powder/solid | [5][6][7] |

| Melting Point | 189-193°C | [7][8] |

| Boiling Point | 411°C at 760 mmHg (decomposes) | [6][8] |

| Solubility | Practically insoluble in water; soluble in acetone, alcohol, chloroform, and dichloromethane. | [6][7][8] |

| Storage Temperature | 2°C to 8°C, protected from moisture. | [9][10] |

Toxicological Data and Hazard Identification

Carbamazepine is classified as a hazardous substance.[11] The isotopically labeled version should be handled with the same level of caution.

| Hazard Class | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [12][13] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1) | P261: Avoid breathing dust. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. | [10][12] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [10][12] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. | [9][12] |

| Carcinogenicity | Suspected of causing cancer (Category 2) | P201: Obtain special instructions before use. | [9] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (Category 2) | P314: Get medical advice/attention if you feel unwell. | [9] |

Toxicity Thresholds:

-

Therapeutic Range: 8 – 12 mg/L (34 – 51 micromol/L)[14]

-

Toxic Levels: >12 mg/L (ataxia and nystagmus), >20 mg/L (CNS and anticholinergic effects), >40 mg/L (coma, seizures, cardiac abnormalities)[14][15]

-

LD50 (Oral, rat): 1957 mg/kg[11]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established guidelines for handling hazardous and isotopically labeled compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to minimize exposure.

Caption: Recommended PPE workflow before handling this compound.

Engineering Controls and Laboratory Practices

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[16][17]

-

Weighing: Use an analytical balance within a ventilated enclosure. Utilize anti-static techniques to prevent dispersal of the fine powder.

-

Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap containers tightly.

-

Housekeeping: Clean work surfaces thoroughly after each use. Wet wiping is preferred over dry sweeping to prevent dust generation.[11]

-

Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [13][16] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. | [13][16] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [13][16] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [13][16] |

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, gently cover with an absorbent material to avoid raising dust.

-

Carefully collect the spilled material and place it in a sealed container for hazardous waste disposal.[11][13]

-

Clean the spill area with a suitable detergent and water.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[18][19] The major metabolic pathway involves the formation of an active epoxide metabolite. Understanding this pathway is crucial for interpreting experimental results using this compound.

Caption: Major metabolic pathway of Carbamazepine in the liver.

Logical Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe research environment.

Caption: A logical workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aareydrugs.com [aareydrugs.com]

- 7. Carbamazepine (PIM 100) [inchem.org]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. northamerica.covetrus.com [northamerica.covetrus.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.lgcstandards.com [assets.lgcstandards.com]

- 13. cdn.accentuate.io [cdn.accentuate.io]

- 14. litfl.com [litfl.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Carbamazepine-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Carbamazepine-d2,15N. This isotopically labeled analog of the anticonvulsant drug Carbamazepine is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document outlines the key analytical techniques, experimental protocols, and expected data for the definitive structural confirmation of this compound.

Introduction to Carbamazepine and its Labeled Analogs

Carbamazepine (C15H12N2O) is a first-generation anticonvulsant widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1] Its mechanism of action primarily involves the blockage of voltage-gated sodium channels.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification in complex biological matrices by mass spectrometry, as they exhibit similar chemical and physical properties to the unlabeled drug but are distinguishable by their mass.[2] The specific labeling with two deuterium (B1214612) atoms and one nitrogen-15 (B135050) atom provides a distinct mass shift, minimizing the risk of isotopic interference.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀D₂¹⁵NNO |

| Molecular Weight | 239.27 g/mol [3][4] |

| Appearance | Off-White Solid[3] |

| InChI | InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1[3][4] |

| Unlabeled CAS Number | 298-46-4[4] |

Experimental Workflow for Structural Elucidation

The structural confirmation of a newly synthesized batch of this compound involves a multi-step analytical workflow. This process ensures the correct incorporation of the stable isotopes and the overall structural integrity of the molecule.

Key Analytical Techniques and Expected Data

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound.

Expected Data:

| Parameter | Expected Value | Rationale |

| [M+H]⁺ | m/z 240.1 | Corresponds to the protonated molecule (C₁₅H₁₀D₂¹⁵NNO + H)⁺. The increased mass from two deuterium atoms and one ¹⁵N atom results in a +3 Da shift compared to unlabeled Carbamazepine ([M+H]⁺ = 237.1). |

| Isotopic Purity | >98% | The relative abundance of the m/z 240.1 ion compared to ions corresponding to partially labeled or unlabeled species. |

| Fragmentation Pattern | Consistent with Carbamazepine structure | The fragmentation pattern should be analogous to that of unlabeled Carbamazepine, with mass shifts in fragments containing the labeled atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium labels.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Comparison to Unlabeled Carbamazepine |

| ~7.4-7.2 | m | 6H | Aromatic protons (positions 1, 2, 3, 4, 6, 9) | Unchanged |

| ~7.0 | s | 2H | Olefinic protons (positions 10, 11) | Unchanged |

| ~5.7 | br s | 2H | -NH₂ | Unchanged, but may show coupling to ¹⁵N |

| Signals for protons at positions 7 and 8 | Absent or significantly reduced | - | Aromatic protons at deuterated positions | Signals for H-7 and H-8 in unlabeled Carbamazepine are absent. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment | Comparison to Unlabeled Carbamazepine |

| ~156 | C=O | Unchanged |

| ~140-120 | Aromatic and Olefinic Carbons | Signals for deuterated carbons (C-7 and C-8) will be significantly attenuated or absent due to the absence of a directly attached proton and C-D coupling. |

Expected ¹⁵N NMR Data:

A direct or indirect (e.g., via ¹H-¹⁵N HMBC) detection of the ¹⁵N nucleus in the carboxamide group would provide definitive evidence of ¹⁵N incorporation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Expected FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment | Comparison to Unlabeled Carbamazepine |

| ~3460, ~3160 | N-H stretching of primary amide | Minor shifts possible due to the ¹⁵N isotope. |

| ~1675 | C=O stretching (amide I) | Minor shift to lower wavenumber expected due to the heavier ¹⁵N atom. |

| ~1595, ~1490 | C=C stretching (aromatic) | Unchanged |

| C-D stretching | ~2200-2100 | New bands appearing in this region, confirming deuteration. |

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and determine the peak area of the main component.

-

Calculate the purity based on the relative peak areas.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution directly into the ESI source.

-

Acquire the full scan mass spectrum in the range of m/z 100-400.

-

Determine the accurate mass of the protonated molecular ion and compare it to the theoretical mass.

-

Analyze the isotopic distribution to confirm enrichment.

-

NMR Spectroscopy

-

Objective: To confirm the molecular structure and the location of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and potentially ¹H-¹⁵N HMBC.

-

Procedure:

-

Dissolve the sample in the deuterated solvent.

-

Acquire the NMR spectra using standard parameters.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals and assign the chemical shifts to the respective nuclei in the molecule.

-

Structural Relationship Diagram

The following diagram illustrates the key structural features of this compound and the location of the isotopic labels.

Conclusion

The structural elucidation of this compound is a critical quality control step that ensures its suitability for use in sensitive analytical and research applications. A combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecular structure, including the precise location and enrichment of the stable isotope labels. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers and scientists involved in the synthesis, analysis, and application of isotopically labeled compounds.

References

Methodological & Application

Application Note: Preparation of Carbamazepine-d2,15N Stock and Working Solutions for Mass Spectrometry

Introduction

Carbamazepine-d2,15N is a stable isotope-labeled version of Carbamazepine (B1668303), an anticonvulsant drug. Due to its chemical similarity and mass difference from the unlabeled drug, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications for therapeutic drug monitoring and pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard is a robust method to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][3] This application note provides a detailed protocol for the preparation of stock and working solutions of this compound.

Materials and Equipment

-

This compound (neat powder)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water (18.2 MΩ·cm)

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Amber glass vials for storage

Protocol

1. Preparation of Stock Solution (1.00 mg/mL)

The stock solution is prepared at a high concentration to ensure stability and allow for accurate dilutions for various experimental needs.

-

Step 1.1: Weighing. Accurately weigh a precise amount (e.g., 10 mg) of this compound neat powder using an analytical balance.

-

Step 1.2: Dissolving. Transfer the weighed powder to a volumetric flask. Add a small amount of methanol to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution.

-

Step 1.3: Dilution. Once fully dissolved, bring the solution to the final volume with methanol to achieve a concentration of 1.00 mg/mL.[2][4] For example, if 10 mg of the powder is weighed, a 10 mL volumetric flask should be used.

-

Step 1.4: Storage. Transfer the stock solution to a tightly sealed, labeled amber glass vial and store at 2-8°C. A storage temperature of +4°C is also recommended.

2. Preparation of Working Solution (10.0 µg/mL)

The working solution is a dilution of the stock solution and is the solution that will be added to the samples being analyzed.

-

Step 2.1: Dilution of Stock Solution. Pipette the required volume of the 1.00 mg/mL stock solution into a new volumetric flask. For example, to prepare 10 mL of a 10.0 µg/mL working solution, pipette 100 µL of the stock solution into a 10 mL volumetric flask.

-

Step 2.2: Final Dilution. Dilute the solution to the final volume with a 50:50 (v/v) mixture of methanol and water.

-

Step 2.3: Homogenization. Mix the solution thoroughly by inverting the flask several times or by vortexing.

-

Step 2.4: Storage. Store the working solution in a labeled amber glass vial at 2-8°C. It is recommended to prepare the working solution fresh on the day of analysis or to validate its stability for longer storage periods.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀D₂N¹⁵NO |

| Molecular Weight | 239.27 g/mol |

| Purity | >95% (HPLC) |

| Format | Neat Solid |

| Storage Temperature | +4°C |

Table 2: Stock and Working Solution Preparation

| Solution | Concentration | Solvent(s) | Preparation Example |

| Stock Solution | 1.00 mg/mL | Methanol | 10 mg of this compound in 10 mL of Methanol |

| Working Solution | 10.0 µg/mL | 50:50 Methanol/Water (v/v) | 100 µL of Stock Solution diluted to 10 mL |

Table 3: Solubility of Unlabeled Carbamazepine

| Solvent | Solubility |

| Methanol | Soluble |

| DMSO | Soluble |

| Ethanol | Approximately 3 mg/mL |

| Dimethyl formamide (B127407) (DMF) | Approximately 25 mg/mL |

| Water | Practically insoluble |

Experimental Workflow

The following diagram illustrates the workflow for the preparation of stock and working solutions of this compound.

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Carbamazepine-d2,15N in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of Carbamazepine-d2,15N, a stable isotope-labeled (SIL) analog of Carbamazepine (B1668303), for advanced pharmacokinetic and metabolism studies. The inclusion of deuterium (B1214612) and a heavy nitrogen atom in the carbamazepine structure allows for its precise differentiation from the unlabeled drug by mass spectrometry, making it an invaluable tool in drug development.

Application Notes

Gold Standard Internal Standard for Bioanalytical Methods

This compound serves as an ideal internal standard for the quantification of carbamazepine in biological matrices such as plasma, serum, and urine.[1][2][3][4] Due to its near-identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects. This minimizes analytical variability and enhances the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][4] The mass difference allows for distinct detection, ensuring reliable quantification of the parent drug.[1][2]

"Microdosing" and Absolute Bioavailability Studies

The use of a stable isotope-labeled drug like this compound is a powerful technique for determining the absolute bioavailability and other key pharmacokinetic parameters of a drug without the need for a separate intravenous formulation of the unlabeled drug.[5][6][7] By administering a therapeutic oral dose of unlabeled carbamazepine and a simultaneous intravenous microdose of this compound, researchers can accurately determine the fraction of the oral dose that reaches systemic circulation.[6][7] This "all-in-one" study design reduces inter-subject variability and allows for the precise characterization of a drug's pharmacokinetic profile under steady-state conditions.[5][6]

Elucidating Metabolic Pathways and Drug-Drug Interactions

Stable isotope-labeled compounds are instrumental in metabolism studies. By administering this compound, researchers can readily distinguish it and its metabolites from the endogenous metabolic pool and from the co-administered unlabeled drug. This is particularly useful for investigating drug-drug interactions, where changes in the metabolic profile of the labeled drug can be directly attributed to the interacting compound.[8][9] This approach has been successfully used to study the induction of carbamazepine's own metabolism (autoinduction).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of carbamazepine, highlighting the utility of stable isotope-labeled carbamazepine in generating this data.

Table 1: Pharmacokinetic Parameters of Intravenous Stable-Labeled Carbamazepine in Epilepsy Patients at Steady-State. [5][6][7]

| Parameter | Men (mean ± SD) | Women (mean ± SD) | African Americans (mean ± SD) | Caucasians (mean ± SD) |

| Absolute Clearance (L/hr/kg) | 0.039 ± 0.017 | 0.049 ± 0.018 | 0.039 ± 0.017 | 0.048 ± 0.018 |

| Half-life (hrs) | 22.7 ± 8.7 | 17.5 ± 8.0 | 22.4 ± 8.1 | 18.4 ± 8.8 |

Data derived from a study where patients received a 100 mg infusion of stable-labeled carbamazepine as part of their morning dose.[5][6][7]

Table 2: Absolute Bioavailability of Oral Carbamazepine Formulations. [5][6]

| Formulation | Mean Bioavailability (F) ± SD | Range |

| Immediate-Release | 0.80 ± 0.29 | 0.38 - 1.31 |

| Extended-Release | 0.78 ± 0.22 | 0.51 - 1.44 |

Determined in a subset of 42 subjects by co-administration of oral unlabeled carbamazepine and intravenous stable-labeled carbamazepine.[5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of carbamazepine following oral administration, using this compound as an internal standard.

Materials:

-

Carbamazepine

-

This compound (for internal standard)

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dose Preparation: Prepare a suspension of carbamazepine in the vehicle at a concentration suitable for a 10 mg/kg dose.

-

Animal Dosing: Administer the carbamazepine suspension to the rats via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing this compound (internal standard) at a known concentration (e.g., 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

MS/MS Conditions (Positive Ion Mode):

-

-

Data Analysis: Construct a calibration curve using standards of known carbamazepine concentrations. Calculate the concentration of carbamazepine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Determine pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

Objective: To investigate the in vitro metabolism of carbamazepine and identify major metabolites.

Materials:

-

Carbamazepine

-

This compound (for potential use as a comparator or internal standard for metabolites)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

On ice, prepare a master mix containing phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it in the buffer to the desired final concentration (e.g., 1-10 µM).

-

-

Incubation:

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding the carbamazepine solution to the master mix.

-

Incubate at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile to the aliquot. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use an LC-MS/MS method similar to the one described in Protocol 1, but include the mass transitions for expected metabolites, such as carbamazepine-10,11-epoxide (B195693) (m/z 253 → 210).[1][4]

-

-

Data Analysis:

-

Monitor the depletion of the parent drug (carbamazepine) over time to determine the rate of metabolism.

-

Identify and quantify the formation of metabolites by comparing their mass spectra and retention times to authentic standards if available. The use of this compound can aid in confirming the identity of metabolites.

-

Visualizations

Caption: Major metabolic pathways of Carbamazepine.

Caption: Workflow for a pharmacokinetic study using stable isotope labeling.

References

- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Carbamazepine and its Labeled Internal Standard from Human Plasma

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of Carbamazepine (B1668303) and its deuterated and nitrogen-15 (B135050) labeled internal standard (Carbamazepine-d2,15N) from human plasma samples. The described method utilizes Oasis HLB cartridges and is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantitative analysis of Carbamazepine in a clinical or research setting.

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring of Carbamazepine is crucial for optimizing dosage regimens and minimizing toxicity. Accurate and precise quantification of Carbamazepine in biological matrices such as plasma is therefore essential. Solid-phase extraction is a widely adopted technique for sample cleanup and concentration prior to chromatographic analysis, offering significant advantages over liquid-liquid extraction by reducing matrix effects and improving analytical sensitivity.[1][2]

This protocol provides a step-by-step guide for the extraction of Carbamazepine and its stable isotope-labeled internal standard, this compound, from human plasma using a polymeric reversed-phase SPE sorbent.

Experimental Protocol

This protocol has been developed based on established methods for Carbamazepine extraction from biological fluids.[3][4]

2.1. Materials and Reagents

-

Human plasma (K2-EDTA)

-

Carbamazepine standard

-

This compound internal standard (IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetone (B3395972) (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Sample Preparation

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma samples for 10 seconds to ensure homogeneity.

-

Centrifuge the plasma samples at 3000 rpm for 10 minutes to pellet any particulate matter.[4]

-

Transfer a 0.5 mL aliquot of the supernatant to a clean microcentrifuge tube.

-

Spike the plasma aliquot with the this compound internal standard solution to achieve the desired final concentration.

-

Vortex mix for 30 seconds.

2.3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

-

Cartridge Conditioning:

-

Pass 1 mL of acetone through the Oasis HLB cartridge.

-

Pass 1 mL of methanol through the cartridge.

-

Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[5]

-

-

Sample Loading:

-

Load the pre-treated 0.5 mL plasma sample onto the conditioned cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic compounds.

-

Apply vacuum for 30 seconds to dry the cartridge.[3]

-

-

Elution:

2.4. Post-Extraction Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes the performance characteristics of SPE methods for Carbamazepine from various studies.

| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide | Notes | Reference |

| Linearity Range | 0.2 - 25 µg/mL | 0.2 - 25 µg/mL | Correlation coefficient > 0.995 | [3] |

| Extraction Recovery | > 98% | > 98% | At four concentration levels. | [4] |

| Intra-day Precision (RSD) | < 7.96% | < 7.96% | Relative Standard Deviation | [3] |

| Inter-day Precision (RSD) | < 7.96% | < 7.96% | Relative Standard Deviation | [3] |

| Accuracy | 92.09 - 108.5% | 92.09 - 108.5% | [3] | |

| Limit of Quantification (LOQ) | < 0.30 µg/mL | Not Specified | [6] | |

| Limit of Detection (LOD) | < 0.12 µg/mL | Not Specified | [6] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol.

Caption: Workflow for the solid-phase extraction of Carbamazepine.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the extraction of Carbamazepine and its isotopically labeled internal standard from human plasma. The use of Oasis HLB cartridges ensures high recovery and clean extracts, which are essential for sensitive and accurate downstream analysis by LC-MS/MS. This protocol is a valuable tool for therapeutic drug monitoring and pharmacokinetic studies involving Carbamazepine.

References

- 1. Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. employees.csbsju.edu [employees.csbsju.edu]

- 6. Separation of carbamazepine and five metabolites, and analysis in human plasma by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Carbamazepine-d2,15N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Carbamazepine and its stable isotope-labeled internal standard, Carbamazepine-d2,15N, using high-resolution mass spectrometry (HRMS). The protocols outlined herein are intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies, offering high sensitivity and selectivity. This note includes comprehensive experimental procedures, instrument parameters, and data presentation guidelines to ensure reliable and reproducible results in a research or clinical setting.

Introduction

Carbamazepine is a primary anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia. Due to its narrow therapeutic window and potential for adverse effects, routine monitoring of its plasma concentration is crucial for effective patient management.[1][2][3] High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a gold standard for bioanalytical testing, providing superior selectivity and sensitivity compared to conventional immunoassay methods.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in instrument response.[4] This application note details a robust LC-HRMS method for the simultaneous determination of Carbamazepine and this compound in human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-HRMS method for Carbamazepine analysis.

Table 1: Calibration and Linearity

| Parameter | Value |

| Linear Range | 0.50–30 µg/mL |

| Correlation Coefficient (r) | >0.997 |

| Regression Equation | y = 17.4x + 1.52 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Intra-day Precision (%RSD) | <8.23% |

| Inter-day Precision (%RSD) | <8.23% |

| Accuracy | -1.74% to 2.92% |

| Recovery of this compound | 98.9–110.2% |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Carbamazepine and its internal standard from human plasma.

Materials:

-

Human plasma samples

-

Carbamazepine stock solution (1.00 mg/mL in methanol)

-

This compound internal standard (IS) solution (10.0 µg/mL in 50:50 methanol (B129727):water)

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 5 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a predetermined amount of the this compound internal standard solution.

-

Add methanol to precipitate the plasma proteins.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu UFLC XR)

-

Analytical Column: ACQUITY UPLC HSS T3 column

Mobile Phases:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

Chromatographic Conditions:

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Run Time: 7 minutes

-

Gradient Elution: A gradient is employed to ensure separation from endogenous plasma components.

High-Resolution Mass Spectrometry

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer)

Ionization Source:

-

Electrospray Ionization (ESI) in positive ion mode.

Scan Mode:

-

MS3 mode is utilized for enhanced sensitivity and specificity.

Mass Transitions: The following mass transitions are monitored:

-

Carbamazepine: m/z 237.0 → 220.1 → 192.2

-

This compound (IS): m/z 240.1 → 196.2 → 181.2

Visualizations

Caption: Experimental workflow for LC-HRMS analysis of Carbamazepine.

Caption: MS3 fragmentation pathway for Carbamazepine and its internal standard.

References

Application Notes and Protocols for Stable Isotope Dilution Assays in Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction